
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, also known as THN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. THN is a tetrahydroisoquinoline derivative that has been synthesized through different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mechanism of Action
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to act as a partial agonist of the dopamine D2 receptor, which leads to the modulation of dopamine neurotransmission. N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has also been shown to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition. The interaction of N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide with these receptors leads to the modulation of neurotransmission, which has been shown to have potential therapeutic effects.
Biochemical and Physiological Effects:
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of dopamine and serotonin neurotransmission. N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has also been shown to have potential neuroprotective effects, as it has been shown to protect against oxidative stress and inflammation. N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has also been shown to have potential effects on the immune system, as it has been shown to modulate the activity of immune cells.
Advantages and Limitations for Lab Experiments
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has various advantages for lab experiments, including its high purity and stability. N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has also been shown to have a high affinity for the dopamine D2 receptor, which makes it a valuable tool for studying dopamine neurotransmission. However, N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has some limitations, including its low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide. One potential direction is the optimization of its synthesis method to obtain higher yields and purity. Another direction is the study of its potential as an antipsychotic drug, as it has shown similar effects to clozapine but with fewer side effects. N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide could also be studied for its potential as a neuroprotective agent, as it has shown potential effects on oxidative stress and inflammation. Additionally, the interaction of N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide with immune cells could be studied to understand its potential effects on the immune system. Overall, N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has shown potential for various applications in scientific research, and further studies are needed to fully understand its potential.
Synthesis Methods
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide can be synthesized through different methods, including the Pictet–Spengler reaction, which involves the condensation of an aldehyde and an amine in the presence of a Lewis acid catalyst. Another method involves the reduction of the corresponding ketone using sodium borohydride, followed by the reaction with pyridine-2-carboxaldehyde in the presence of a base. The synthesis of N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been optimized to obtain high yields and purity.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been studied for its potential application in various fields, including medicinal chemistry, drug discovery, and neuropharmacology. N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has also been studied for its potential as an antipsychotic drug, as it has shown to have similar effects to clozapine, a well-known antipsychotic drug.
properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(19-12-14-8-3-4-11-18-14)16-10-5-7-13-6-1-2-9-15(13)16/h1-4,6,8-9,11,16H,5,7,10,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPBSHZYKOBNPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7493851.png)
![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)
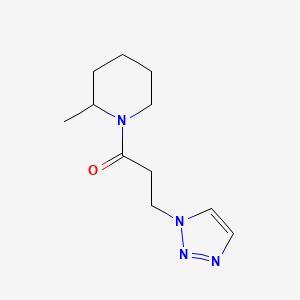



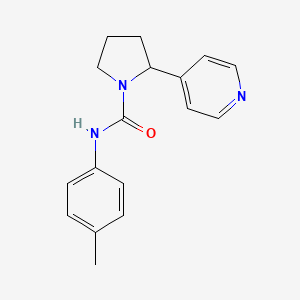


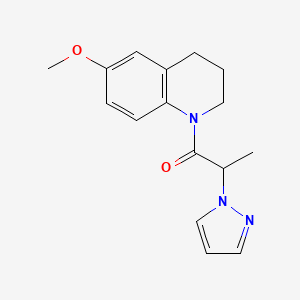

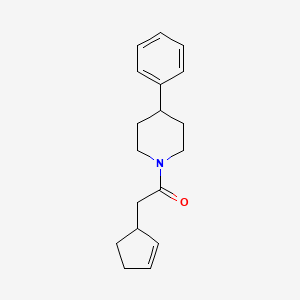
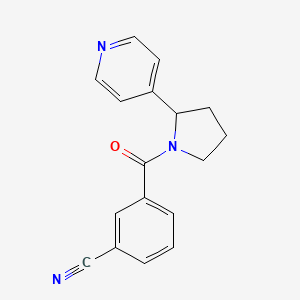
![Pentyl 2-[(3-bromobenzoyl)amino]-1-(2-methoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B7493946.png)